3,5-Dichloro-2-methylpyrazolo[1,5-a]quinazoline
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Overview
Description
3,5-Dichloro-2-methylpyrazolo[1,5-a]quinazoline is a heterocyclic compound with the molecular formula C11H7Cl2N3 and a molecular weight of 252.1 g/mol . This compound is characterized by its pyrazoloquinazoline core structure, which is substituted with chlorine atoms at positions 3 and 5, and a methyl group at position 2 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-2-methylpyrazolo[1,5-a]quinazoline typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloro-3-nitroquinoline with hydrazine hydrate, followed by chlorination and methylation steps . The reaction conditions often include the use of solvents such as ethanol or acetic acid, and the reactions are carried out at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
3,5-Dichloro-2-methylpyrazolo[1,5-a]quinazoline can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 3 and 5 can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-substituted derivatives, while oxidation reactions can produce quinazoline N-oxides .
Scientific Research Applications
3,5-Dichloro-2-methylpyrazolo[1,5-a]quinazoline has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3,5-Dichloro-2-methylpyrazolo[1,5-a]quinazoline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Methylpyrazolo[1,5-a]quinazoline: Lacks the chlorine substituents at positions 3 and 5, which may affect its reactivity and biological activity.
3,5-Dichloropyrazolo[1,5-a]quinazoline: Similar structure but without the methyl group at position 2, which can influence its chemical properties and applications.
Uniqueness
3,5-Dichloro-2-methylpyrazolo[1,5-a]quinazoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine and methyl groups can enhance its reactivity and potential as a versatile intermediate in synthetic chemistry .
Properties
IUPAC Name |
3,5-dichloro-2-methylpyrazolo[1,5-a]quinazoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl2N3/c1-6-9(12)11-14-10(13)7-4-2-3-5-8(7)16(11)15-6/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLKAQFDRUJKGDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C3=CC=CC=C3C(=NC2=C1Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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